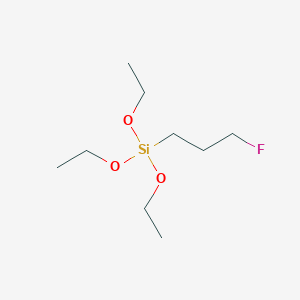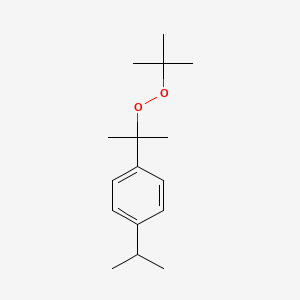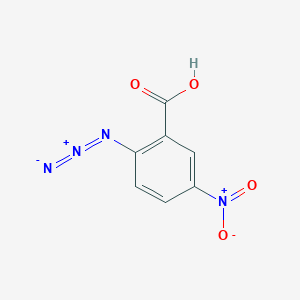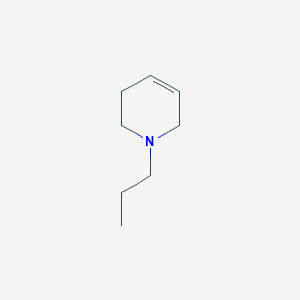
Triethoxy(3-fluoropropyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxy(3-fluoropropyl)silane is an organosilicon compound with the molecular formula C9H21FO3Si. It is a versatile chemical used in various industrial and scientific applications due to its unique properties, such as its ability to form strong bonds with both organic and inorganic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triethoxy(3-fluoropropyl)silane can be synthesized through several methods. One common approach involves the reaction of 3-fluoropropyltrichlorosilane with ethanol in the presence of a base, such as pyridine, to produce this compound. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Triethoxy(3-fluoropropyl)silane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols, which can further condense to form siloxane bonds.
Condensation: It can react with other silanes or silanols to form polysiloxanes.
Substitution: The ethoxy groups can be replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Condensation: Often catalyzed by acids or bases and conducted at elevated temperatures.
Substitution: Requires the presence of a suitable nucleophile and may be facilitated by catalysts or under reflux conditions.
Major Products
Silanols: Formed during hydrolysis.
Polysiloxanes: Result from condensation reactions.
Substituted Silanes: Produced through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Triethoxy(3-fluoropropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biomolecule immobilization and biosensor development.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to enhance adhesion and durability.
Mecanismo De Acción
The mechanism by which triethoxy(3-fluoropropyl)silane exerts its effects involves the formation of strong covalent bonds with both organic and inorganic substrates. The ethoxy groups hydrolyze to form silanols, which can then condense to form siloxane bonds, creating a robust network. This property is particularly valuable in applications requiring strong adhesion and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethoxy(3,3,3-trifluoropropyl)silane
- Triethoxy(3-chloropropyl)silane
- Triethoxy(3-aminopropyl)silane
Comparison
Triethoxy(3-fluoropropyl)silane is unique due to the presence of the fluorine atom, which imparts distinct properties such as increased hydrophobicity and chemical resistance compared to its non-fluorinated counterparts. This makes it particularly useful in applications where these properties are desired.
Propiedades
Número CAS |
54655-52-6 |
|---|---|
Fórmula molecular |
C9H21FO3Si |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
triethoxy(3-fluoropropyl)silane |
InChI |
InChI=1S/C9H21FO3Si/c1-4-11-14(12-5-2,13-6-3)9-7-8-10/h4-9H2,1-3H3 |
Clave InChI |
UXRBHEQFVKYHRG-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCF)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propen-1-one, 3-(9-anthracenyl)-1-[4-(dimethylamino)phenyl]-](/img/structure/B14637111.png)

![5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14637123.png)
![1-[Diazo(phenyl)methanesulfonyl]-4-methylbenzene](/img/structure/B14637127.png)


![2-[3-(1,3-Dioxolan-2-yl)propyl]-5-methoxy-3-methylbenzoic acid](/img/structure/B14637148.png)

![N-[[2,4-Bis(cyanomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B14637151.png)
![2-[2-(4-Bromophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14637158.png)

![2-[(4-Methylpentan-2-yl)amino]ethanol](/img/structure/B14637165.png)

